molecular formula C11H22N2O6 B1669962 Deanol aceglumate CAS No. 3342-61-8

Deanol aceglumate

Cat. No.: B1669962
CAS No.: 3342-61-8
M. Wt: 278.30 g/mol
InChI Key: WKAVKKUXZAWHDM-JEDNCBNOSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthetic routes for deanol aceglumate involve the combination of two componentsdeanol (dimethylaminoethanol) and N-acetyl-L-glutamic acid.

      Reaction Conditions: Specific reaction conditions and industrial production methods are not widely documented in the available literature.

  • Chemical Reactions Analysis

      Reactivity: Deanol aceglumate can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Detailed information on specific reagents and conditions is limited.

      Major Products: The major products resulting from these reactions are not extensively studied or reported.

  • Scientific Research Applications

      Biology: Its potential effects on brain function and neurotransmitter systems warrant further investigation.

      Medicine: Deanol aceglumate is marketed in Russia as a hepatoprotector (protecting the liver) and neurometabolic stimulator.

      Industry: Industrial applications are not widely explored.

  • Mechanism of Action

      Targets: The exact molecular targets of deanol aceglumate remain unclear.

      Pathways: It likely modulates neurotransmitter systems and metabolic pathways in the brain, contributing to its cognitive effects.

  • Comparison with Similar Compounds

      Uniqueness: Deanol aceglumate’s uniqueness lies in its combination of deanol and N-acetyl-L-glutamic acid.

      Similar Compounds: Other similar compounds in this class are not explicitly listed in the available information.

    Properties

    CAS No.

    3342-61-8

    Molecular Formula

    C11H22N2O6

    Molecular Weight

    278.30 g/mol

    IUPAC Name

    (2S)-2-acetamidopentanedioic acid;2-(dimethylamino)ethanol

    InChI

    InChI=1S/C7H11NO5.C4H11NO/c1-4(9)8-5(7(12)13)2-3-6(10)11;1-5(2)3-4-6/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13);6H,3-4H2,1-2H3/t5-;/m0./s1

    InChI Key

    WKAVKKUXZAWHDM-JEDNCBNOSA-N

    Isomeric SMILES

    CC(=O)N[C@@H](CCC(=O)O)C(=O)O.CN(C)CCO

    SMILES

    CC(=O)NC(CCC(=O)O)C(=O)O.CN(C)CCO

    Canonical SMILES

    CC(=O)NC(CCC(=O)O)C(=O)O.CN(C)CCO

    Appearance

    Solid powder

    3342-61-8

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >3 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    Deanol aceglumate;  Deanoli aceglumas;  Deanolo aceglumato;  Otrun;  Risatarun.

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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